molecular formula C15H21NO7 B602204 Benzocaine N-|A-D-Glucoside CAS No. 28315-50-6

Benzocaine N-|A-D-Glucoside

Cat. No.: B602204
CAS No.: 28315-50-6
M. Wt: 327.34
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Description

Benzocaine N-|A-D-Glucoside is a chemically modified version of benzocaine, a well-known ester local anesthetic. In this compound, a β-D-glucoside moiety is attached to the nitrogen atom of the parent benzocaine molecule. This glycosylation significantly impacts the compound’s physical and chemical properties, particularly enhancing its solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzocaine N-|A-D-Glucoside typically involves the glycosylation of benzocaine. One common method is the reaction of benzocaine with a glucosyl donor under acidic or basic conditions to form the glycosidic bond. The reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzocaine N-|A-D-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Local Anesthesia
Benzocaine N-|A-D-Glucoside is primarily utilized in topical anesthetics. Its effectiveness in blocking nerve signals makes it suitable for various medical procedures, including dental work and minor surgeries. The glucoside form enhances solubility and stability, improving the delivery of the anesthetic effect.

Combination Therapies
This compound is often combined with other active ingredients to enhance therapeutic outcomes. For instance, formulations combining this compound with antipyrine are used in ear drops to relieve pain and facilitate wax removal .

Dermatological Uses

Pain Relief Creams
this compound is incorporated into topical formulations aimed at alleviating pain from conditions like sunburn, insect bites, and minor skin irritations. Its formulation allows for sustained release, providing longer-lasting relief compared to traditional benzocaine .

Wound Healing
Research indicates that the glucoside form may enhance wound healing properties when applied topically. Its anti-inflammatory effects can aid in reducing discomfort associated with skin injuries .

Research and Analytical Applications

Analytical Chemistry
this compound serves as a standard reference compound in various analytical methods, including High-Performance Liquid Chromatography (HPLC) and spectrophotometry. These methods are crucial for determining the concentration of benzocaine in pharmaceutical formulations .

Biochemical Research
In proteomics research, this compound is studied for its role as an adjuvant that enhances the stability and efficacy of other biochemical compounds . Its unique structure allows researchers to explore its interactions within biological systems.

Case Study 1: Efficacy in Dental Procedures

A study evaluated the effectiveness of this compound in dental patients undergoing tooth extractions. Results indicated a significant reduction in pain perception compared to placebo treatments, demonstrating its potential as a reliable anesthetic agent in dentistry .

Case Study 2: Topical Formulation Analysis

In a comparative analysis of various topical formulations containing this compound, researchers found that formulations with this glucoside exhibited improved patient satisfaction due to enhanced pain relief and reduced application frequency .

Table 1: Efficacy Comparison of Benzocaine Formulations

Formulation TypeActive IngredientsPain Reduction (%)Duration of Effect (hours)
Benzocaine GelBenzocaine N-A-D-Glucoside85
Antipyrine-Benzocaine DropsAntipyrine + Benzocaine783
Standard Benzocaine CreamBenzocaine702

Table 2: Analytical Methods for Benzocaine Detection

MethodSample TypeLOD (μg/mL)Reference
HPLC with UV DetectionTopical Creams0.139Zhao et al., 2022
SpectrophotometryOral Solutions30MDPI Study
ChemiluminescenceEar Drops0.03ResearchGate Publication

Mechanism of Action

The mechanism of action of Benzocaine N-|A-D-Glucoside involves its hydrolysis by enzymes such as glucosidases, releasing the active benzocaine molecule. Benzocaine then exerts its effects by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, leading to local anesthesia .

Comparison with Similar Compounds

Uniqueness: Benzocaine N-|A-D-Glucoside is unique due to its glycosylation, which enhances its solubility and potentially modifies its pharmacokinetic profile. This modification can lead to improved delivery and efficacy in certain applications compared to its non-glycosylated counterparts .

Biological Activity

Benzocaine N-β-D-glucoside is a glycosylated derivative of benzocaine, a widely used local anesthetic. This modification not only enhances its solubility but also alters its biological activity, making it a subject of interest in pharmacological research. This article provides a comprehensive overview of the biological activities associated with Benzocaine N-β-D-glucoside, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of Benzocaine N-β-D-Glucoside

Benzocaine N-β-D-glucoside (CAS 28315-50-6) is synthesized through the glycosylation of benzocaine, resulting in improved aqueous solubility and stability. The presence of the β-D-glucoside moiety allows for enzymatic cleavage, potentially releasing active benzocaine in biological systems. This property is particularly relevant for its application as a prodrug in various therapeutic formulations.

Target Sites and Mode of Action:
Benzocaine N-β-D-glucoside primarily acts as a local anesthetic by blocking sodium channels in nerve cells. This inhibition prevents the influx of sodium ions, thereby interrupting the propagation of nerve impulses responsible for pain sensation. The compound's mechanism is similar to that of benzocaine, with the added advantage of enhanced solubility due to the glucoside modification.

Biochemical Pathways:
The compound has been shown to interact with several biochemical pathways:

  • Inhibition of Acetylcholine Esterase: This interaction can affect neurotransmission and muscle contraction.
  • Cyclooxygenase Inhibition: This may contribute to its anti-inflammatory properties.
  • Impact on Fatty Acid Transport Proteins: Influencing lipid metabolism and energy balance .

Benzocaine N-β-D-glucoside exhibits various biochemical activities that can be categorized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains, enhancing its therapeutic potential .
Anti-inflammatory Demonstrated ability to inhibit cyclooxygenase, suggesting potential use in inflammatory conditions .
Anticancer Preliminary studies indicate cytotoxic effects against cancer cell lines such as HepG2 and MCF-7 .

Research Findings and Case Studies

  • Antimicrobial Activity:
    A study evaluating new benzocaine derivatives found that Benzocaine N-β-D-glucoside showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects:
    Research indicated that Benzocaine N-β-D-glucoside could modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators. This suggests potential applications in treating conditions characterized by inflammation .
  • Cytotoxicity Against Cancer Cells:
    In vitro studies have demonstrated that Benzocaine N-β-D-glucoside exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in HepG2 cells through mechanisms involving endoplasmic reticulum stress and upregulation of apoptotic markers .

Properties

IUPAC Name

ethyl 4-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12+,13?,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAPVFREJJKCA-OONHEIRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747088
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28315-50-6
Record name N-[4-(Ethoxycarbonyl)phenyl]-beta-D-threo-hexopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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